1-Azido-2-fluoroethane
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Overview
Description
1-Azido-2-fluoroethane is an organic compound with the molecular formula C₂H₄FN₃ It is a member of the azidoalkane family, characterized by the presence of both an azide group (-N₃) and a fluorine atom attached to an ethane backbone
Mechanism of Action
Target of Action
1-Azido-2-fluoroethane, also known as [18F]Fluoroethyl azide ([18F]FEA), is primarily used as a prosthetic group for rapid radiolabeling of precursor compounds . These precursor compounds are typically modified with terminal alkynes, which serve as the primary targets of [18F]FEA .
Mode of Action
The interaction of [18F]FEA with its targets involves copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, high yielding, and can be carried out under mild reaction conditions without the need for protecting groups . The result is a radiolabeled probe that can be used for positron emission tomography (PET) imaging .
Biochemical Pathways
The biochemical pathways affected by [18F]FEA are primarily related to its role in radiolabeling and PET imaging . The compound allows for the non-invasive molecular imaging and quantification of metabolic processes . The specific pathways affected would depend on the nature of the precursor compounds being radiolabeled.
Pharmacokinetics
The pharmacokinetics of [18F]FEA have been studied using preclinical PET/MR scanning and metabolite analysis . The compound has shown poor stability and very restricted suitability for in vivo application . Therefore, its ADME properties and their impact on bioavailability may be limited .
Result of Action
The primary result of [18F]FEA’s action is the creation of a radiolabeled probe for PET imaging .
Action Environment
The action of [18F]FEA can be influenced by various environmental factors. For instance, the presence of dichloromethane in the reaction mixture can lead to the formation of potentially dangerous (explosive) diazidomethane . Additionally, the compound’s poor stability suggests that it may be sensitive to factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
1-Azido-2-fluoroethane has been used as a prosthetic group for rapid radiolabeling of precursor compounds modified with terminal alkynes through copper-catalyzed alkyne azide cycloadditions (CuAAC) . These reactions are fast, highly selective, and high yielding .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a prosthetic group for rapid radiolabeling of precursor compounds. This is achieved through CuAAC, a type of click chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for rapid radiolabeling. It has shown poor stability and very restricted suitability for in vivo application .
Preparation Methods
1-Azido-2-fluoroethane can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 2-fluoroethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial production methods for this compound are less common due to the specialized nature of the compound. the principles of nucleophilic substitution and the use of azide sources remain central to its synthesis on a larger scale.
Chemical Reactions Analysis
1-Azido-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: Although less common, the fluorine atom can undergo oxidation under specific conditions, leading to the formation of various fluorinated derivatives.
Common reagents used in these reactions include copper catalysts for cycloaddition, reducing agents like LiAlH₄ for reduction, and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
1-Azido-2-fluoroethane can be compared with other similar compounds, such as:
1-Azido-2-chloroethane: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications due to the presence of chlorine.
2-Azido-1-fluoropropane: Another fluorinated azide with a slightly different structure, leading to variations in its chemical properties and applications.
1-Azido-3-fluoropropane:
The uniqueness of this compound lies in its combination of azide and fluorine functional groups, which confer specific reactivity and make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-azido-2-fluoroethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4FN3/c3-1-2-5-6-4/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZLFOJNNMFIGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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